molecular formula C23H20N2O4S B6482352 3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine CAS No. 895642-86-1

3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine

Cat. No. B6482352
CAS RN: 895642-86-1
M. Wt: 420.5 g/mol
InChI Key: ZNCNLDPPIHVSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine, often referred to as BMPQ, is an important organic compound with a wide range of applications in scientific research. It is a small molecule that can be synthesized in the lab, and is used in a variety of biochemical and physiological experiments. BMPQ has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well understood.

Scientific Research Applications

BMPQ has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, as a fluorescent probe for the detection of proteins, and as a tool for the study of receptor-ligand interactions. It has also been used in studies of protein-protein interactions, and as a tool for the study of molecular recognition.

Mechanism of Action

The mechanism of action of BMPQ is not yet fully understood. However, it is thought to interact with proteins and other molecules through a combination of hydrogen bonding, hydrophobic interactions, and Van der Waals forces. It is also thought to interact with the active site of enzymes, thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPQ are not yet fully understood. However, it is thought to have a range of effects on cells and tissues, including inhibition of enzyme activity, modulation of protein-protein interactions, and modulation of receptor-ligand interactions. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of BMPQ in lab experiments has a number of advantages. It is a small molecule, which makes it easy to synthesize and handle in the lab. It is also relatively stable, and can be stored for long periods of time without degradation. Additionally, it has a wide range of applications in scientific research, making it a versatile tool for the study of biochemical and physiological processes.
However, there are also a number of limitations to its use in lab experiments. It is not water soluble, and thus must be used in an organic solvent. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict how it will interact with different molecules.

Future Directions

There are a number of potential future directions for research into BMPQ. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with proteins and other molecules. Additionally, further research into its biochemical and physiological effects could provide valuable insights into its potential therapeutic applications. Additionally, further research into its synthesis methods could lead to improved methods for its production. Finally, further research into its use as a fluorescent probe could lead to improved methods for the detection of proteins.

Synthesis Methods

BMPQ can be synthesized using a variety of methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. This reaction produces a quinolin-4-amine, which can then be further modified to produce BMPQ. Other methods, such as reductive amination and Friedel-Crafts alkylation, can also be used to synthesize BMPQ.

properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-28-17-8-6-7-16(13-17)25-23-20-14-18(29-2)11-12-21(20)24-15-22(23)30(26,27)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCNLDPPIHVSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.